molecular formula C16H23NO B14698864 (2-endo-3-exo)-3-((Dimethylamino)methyl)-2-phenyl-2-norbornanol CAS No. 30788-80-8

(2-endo-3-exo)-3-((Dimethylamino)methyl)-2-phenyl-2-norbornanol

Cat. No.: B14698864
CAS No.: 30788-80-8
M. Wt: 245.36 g/mol
InChI Key: HJPCEDOEKGVILT-SLBVQIDZSA-N
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Description

(2-endo-3-exo)-3-((Dimethylamino)methyl)-2-phenyl-2-norbornanol is a complex organic compound that belongs to the class of norbornane derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-endo-3-exo)-3-((Dimethylamino)methyl)-2-phenyl-2-norbornanol typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction followed by functional group modifications. The reaction conditions often require specific catalysts, solvents, and temperature control to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(2-endo-3-exo)-3-((Dimethylamino)methyl)-2-phenyl-2-norbornanol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce secondary alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2-endo-3-exo)-3-((Dimethylamino)methyl)-2-phenyl-2-norbornanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical transformations.

Biology

In biological research, this compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential, such as anti-inflammatory or anticancer properties.

Industry

In the industrial sector, this compound may be used in the development of new materials or as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of (2-endo-3-exo)-3-((Dimethylamino)methyl)-2-phenyl-2-norbornanol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The pathways involved may vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2-endo-3-exo)-3-((Dimethylamino)methyl)-2-phenyl-2-norbornanol include other norbornane derivatives with different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical reactivity and biological activity compared to other norbornane derivatives.

Properties

CAS No.

30788-80-8

Molecular Formula

C16H23NO

Molecular Weight

245.36 g/mol

IUPAC Name

(1S,2R,3S,4R)-3-[(dimethylamino)methyl]-2-phenylbicyclo[2.2.1]heptan-2-ol

InChI

InChI=1S/C16H23NO/c1-17(2)11-15-12-8-9-14(10-12)16(15,18)13-6-4-3-5-7-13/h3-7,12,14-15,18H,8-11H2,1-2H3/t12-,14+,15-,16-/m1/s1

InChI Key

HJPCEDOEKGVILT-SLBVQIDZSA-N

Isomeric SMILES

CN(C)C[C@@H]1[C@@H]2CC[C@@H](C2)[C@@]1(C3=CC=CC=C3)O

Canonical SMILES

CN(C)CC1C2CCC(C2)C1(C3=CC=CC=C3)O

Origin of Product

United States

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